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Introduction: Ceftolozane is a novel cephalosporin antibiotic distinguished by its potent activity
against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR)
Pseudomonas aeruginosa.[1][2] It is often combined with tazobactam, a B-lactamase inhibitor,
to extend its spectrum to include most Extended-Spectrum [3-Lactamase (ESBL)-producing
Enterobacteriaceae.[2][3] Preclinical evaluation of ceftolozane's efficacy is critically dependent
on robust and well-characterized in vivo animal models. These models are essential for
determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, establishing effective
dosing regimens, and comparing efficacy against other antimicrobial agents. This document
provides detailed protocols and compiled data for three commonly used animal models: the
murine thigh infection model, the murine pneumonia model, and the murine peritonitis model.

Pharmacokinetic and Pharmacodynamic (PK/PD)
Considerations

The primary PK/PD index that correlates with the efficacy of ceftolozane, like other -lactam
antibiotics, is the percentage of the dosing interval during which the free plasma drug
concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[2]
Understanding this relationship is fundamental to designing and interpreting in vivo efficacy
studies. Animal models are crucial for establishing the target %fT > MIC required for specific
therapeutic outcomes, such as bacterial stasis or a 1-log reduction in bacterial load.
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Caption: Logical relationship of PK/PD parameters.

Table 1: Pharmacokinetic Parameters of Ceftolozane in Animal Models

. Dose Half-life Peak/Dose Protein
Species ] o Reference
(mgl/kg) (min) Value Binding
Mouse 25 12-14 10-14 ~20% [4]
Mouse 100 12 -14 1.0-1.4 ~20% [4]
Mouse 400 12 - 14 1.0-1.4 ~20% [4]

Neutropenic Murine Thigh Infection Model

This is the most common and well-established model for evaluating the in vivo efficacy of
antibiotics against localized infections. It allows for precise quantification of bacterial killing and
the determination of key PK/PD parameters.
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Caption: Workflow for the neutropenic murine thigh infection model.

Experimental Protocol

o Animal Model: Use 6-week-old, specific-pathogen-free, female ICR/Swiss mice (23-27 g).[4]

 Induction of Neutropenia: Render mice neutropenic (neutrophils < 100/mm3) by administering
two intraperitoneal (IP) injections of cyclophosphamide.

o Day -4: 150 mg/kg
o Day -1: 100 mg/kg[4]

¢ Inoculum Preparation: Culture the desired bacterial strain (e.g., P. aeruginosa, ESBL-
producing E. coli) overnight and dilute in sterile saline to achieve the target concentration.

« Infection: Two hours before initiating therapy, inject 0.1 mL of the bacterial suspension
(approx. 10"5-10"6 CFU) directly into the thigh muscles of the neutropenic mice.[4]

e Treatment:
o Initiate treatment 2 hours post-infection.

o Administer Ceftolozane sulfate (with or without tazobactam) subcutaneously (SC) in a
0.2 mL volume.[4]

o Dosing regimens can be varied to assess the impact of total dose and dosing interval
(e.g., every 3, 6, 12, or 24 hours) to determine the PK/PD driver.[1][4]
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» Endpoint Analysis:

o

At 24 hours after the start of treatment, euthanize the mice.

[¢]

Aseptically remove the thighs and homogenize them in sterile saline.[4]

[¢]

Perform serial 10-fold dilutions of the homogenate and plate on appropriate agar plates for
colony-forming unit (CFU) determination.[4]

o

Calculate the change in log10 CFU/thigh compared to untreated controls and the initial
inoculum at the start of therapy.

Quantitative Data

Table 2: Efficacy of Ceftolozane in Murine Thigh Infection Models

%fT > MIC
Ceftolozane o %fT > MIC
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Pneumonia Models (Murine and Rabbit)
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Pneumonia models are essential for evaluating the efficacy of antibiotics against respiratory
tract infections. These models assess the drug's ability to penetrate lung tissue and reduce
bacterial burden at the site of infection.

Phase 2: Infection & Treatment
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Caption: Generalized workflow for pneumonia animal models.

Experimental Protocols

A. Murine Acute Pneumonia Model
e Animal Model: Use 6-week-old, pathogen-free RjOrl:SWISS mice (20-24 g).[5]

e Inoculum Preparation: Prepare a suspension of a multidrug-resistant P. aeruginosa strain in
sterile saline.

¢ [nfection: Anesthetize mice and infect them via intratracheal administration of the bacterial
suspension.

o Treatment: Begin treatment with ceftolozane (or comparators like ceftazidime) at a specified
time post-infection.

» Endpoint Analysis: At 24 and 48 hours post-treatment, evaluate efficacy by:
o Quantitative bacteriology of lung homogenates (log10 CFU/qQ).[6]

o Survival rate monitoring.[6]
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o Histological examination of lung tissue for damage.[6]
o Measurement of proinflammatory cytokines (e.g., TNF-q, IL-1[3) in lung tissue.[6]
B. Rabbit Pneumonia Model

Animal Model: Use New Zealand white rabbits.

« Induction of Neutropenia (Optional): For studies in immunocompromised hosts, rabbits can
be rendered neutropenic with agents like cytosine arabinoside.[7]

« Infection: Establish pneumonia via direct endotracheal inoculation of P. aeruginosa (~1 x
1078-10"9 CFUSs).[7]

o Treatment: Administer humanized intravenous doses of ceftolozane/tazobactam (e.g.,
simulating a 3g g8h human dose) or comparator agents.[7]

o Endpoint Analysis: After a defined treatment period (e.g., 2 to 12 days), assess efficacy by:
o Determining total colony counts in lung, spleen, and blood cultures.[2][8]
o Measuring lung weight as a marker of pulmonary injury.[7]

o Monitoring survival over the treatment course.[7]

Quantitative Data

Table 3: Efficacy of Ceftolozane in Pneumonia Models
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Murine Peritonitis/intra-abdominal Infection Model

Intra-abdominal infection models are critical for drugs like ceftolozane/tazobactam, which are

approved for this indication.[2] These models typically involve the intraperitoneal introduction of

a bacterial or fecal slurry to mimic the polymicrobial nature of peritonitis.

Experimental Protocol
e Animal Model: Use female ICR or BALB/c mice (6-week-old, 23-27 g).[8][9]

 Inoculum Preparation:

o Single Pathogen: Prepare a bacterial suspension (e.g., E. coli, K. pneumoniae) in sterile
saline. To enhance virulence, 3-5% hog gastric mucin can be added to the inoculum.[8][9]

o Polymicrobial (Fecal Slurry): Prepare a standardized suspension of cecal or fecal contents
in a solution like saline or 5% dextrose.[10]
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e Infection: Administer the inoculum (e.g., 0.5 mL) via intraperitoneal (IP) injection.[8]
e Treatment:
o Initiate treatment at a set time post-infection (e.g., 1-4 hours).[8][10]

o Administer ceftolozane/tazobactam (often with metronidazole for anaerobic coverage) or a
comparator agent (e.g., meropenem) via IP or SC routes.[3][10]

o Endpoint Analysis:

[e]

Monitor survival rates over a set period (e.g., 72 hours).[10]

o

At a predetermined time point (e.g., 24 hours), euthanize a subset of animals.[8]

[¢]

Collect peritoneal lavage fluid to quantify bacterial load (CFU/mL) and inflammatory cell
influx.[4]

[¢]

Culture blood and homogenize organs (liver, spleen) to assess for systemic bacterial
dissemination.[8]

Quantitative Data

While specific preclinical data for ceftolozane in a standardized peritonitis model is less detailed
in the provided search results, clinical trial data for complicated intra-abdominal infections (clAl)
underscores its efficacy.

Table 4: Clinical Efficacy of Ceftolozane/Tazobactam in Complicated Intra-Abdominal Infections
(Phase 3 Trial Data)
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L. Comparator
Pathogen Clinical Cure
Treatment Arm (Meropenem) Reference
Group Rate
Cure Rate
All Patients Ceftolozane/Tazo
(Microbiologically  bactam + 94.2% 94.7% [3]
Evaluable) Metronidazole
ESBL-producing Ceftolozane/Tazo
Enterobacteriace  bactam + 95.8% 88.5% [2]

ae Metronidazole

Ceftolozane/Tazo
P. aeruginosa bactam + 100% 87.5% [3]
Metronidazole

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. researchgate.net [researchgate.net]

2. Critical evaluation of ceftolozane—tazobactam for complicated urinary tract and intra-
abdominal infections - PMC [pmc.ncbi.nlm.nih.gov]

o 3. Ceftolozane/Tazobactam Plus Metronidazole for Complicated Intra-abdominal Infections in
an Era of Multidrug Resistance: Results From a Randomized, Double-Blind, Phase 3 Trial
(ASPECT-clAI) - PMC [pmc.ncbi.nim.nih.gov]

e 4. Alow-morbidity murine model of peritonitis - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. Ceftolozane—Tazobactam Pharmacokinetics in the Abdominal Tissue of Patients
Undergoing Lower Gastrointestinal Surgery: Dosing Considerations Based on Site-Specific
Pharmacodynamic Target Attainment - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal
Suspension Intraperitoneal Injection Model [frontiersin.org]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4412191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4878668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4412191/
https://www.benchchem.com/product/b606592?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/264940597_Ceftolozanetazobactam_CXA_201_for_the_treatment_of_intra-abdominal_infections
https://pmc.ncbi.nlm.nih.gov/articles/PMC4878668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4878668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4412191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4412191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4412191/
https://pubmed.ncbi.nlm.nih.gov/12068201/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9868209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9868209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9868209/
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2022.765805/full
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2022.765805/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

7. Mouse Acute Peritonitis Infection Model [bio-protocol.org]

8. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for
Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nim.nih.gov]

e 9. Development and characterization of a fecal-induced peritonitis model of murine sepsis:
results from a multi-laboratory study and iterative modification of experimental conditions -
PMC [pmc.ncbi.nim.nih.gov]

e 10. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension
Intraperitoneal Injection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols: Evaluating
Ceftolozane Sulfate Efficacy In Vivo]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606592#animal-models-for-evaluating-ceftolozane-
sulfate-efficacy-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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